molecular formula C14H9Cl3N2O2S B122004 Triclabendazole sulfoxide CAS No. 100648-13-3

Triclabendazole sulfoxide

Cat. No.: B122004
CAS No.: 100648-13-3
M. Wt: 375.7 g/mol
InChI Key: GABQPFWIQFRJSE-UHFFFAOYSA-N
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Description

Triclabendazole sulfoxide is a metabolite of triclabendazole, a benzimidazole derivative widely used as an anthelmintic agent. Triclabendazole is primarily employed to treat infections caused by liver flukes, such as Fasciola hepatica and Fasciola gigantica. The sulfoxide form is one of the active metabolites that contribute to the drug’s efficacy .

Mechanism of Action

Target of Action

Triclabendazole Sulfoxide, a primary metabolite of Triclabendazole, is an anthelmintic drug that primarily targets the helminths Fasciola hepatica and Fasciola gigantica , also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

This compound and its metabolites are absorbed by the outer body covering of the immature and mature worms, causing a reduction in the resting membrane potential . This absorption leads to the inhibition of tubulin function as well as protein and enzyme synthesis necessary for survival . The disruption of these critical biological processes results in the death of the parasites .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the inhibition of tubulin polymerization and protein and enzyme synthesis . Tubulin is a critical component of the parasite’s cytoskeleton, and its disruption leads to a loss of structural integrity and motility . The inhibition of protein and enzyme synthesis further compromises the parasite’s ability to maintain its metabolic functions .

Pharmacokinetics

Following oral administration, peak plasma concentrations of this compound are attained within 3-4 hours . The compound is metabolized in the liver, with the sulfoxide being a main plasma metabolite . The elimination half-life of the sulfoxide metabolite is approximately 14 hours . Over 95% of the drug is excreted in feces, with 2% in urine .

Result of Action

The result of this compound’s action is the effective treatment of fascioliasis, a parasitic infection caused by Fasciola hepatica or F. gigantica . By disrupting the parasites’ critical biological processes, this compound causes their death, thereby alleviating the symptoms of the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, food enhances the absorption of Triclabendazole, thereby increasing its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of triclabendazole sulfoxide involves the oxidation of triclabendazole. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfoxide without over-oxidation to the sulfone .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The final product is purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Triclabendazole sulfoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Triclabendazole sulfoxide is unique in its high efficacy against both immature and mature stages of liver flukes, making it particularly valuable in the treatment of fascioliasis. Unlike other benzimidazoles, it does not have a carbamate group, which may contribute to its distinct pharmacological properties .

Properties

IUPAC Name

6-chloro-5-(2,3-dichlorophenoxy)-2-methylsulfinyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABQPFWIQFRJSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80905640
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100648-13-3
Record name Triclabendazole sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100648133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-5-(2,3-dichlorophenoxy)-2-(methylsulfinyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80905640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100648-13-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLABENDAZOLE SULFOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KY3O5E011U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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